An In-depth Technical Guide to 3-Bromo-2-(methylthio)phenol: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 3-Bromo-2-(methylthio)phenol: Synthesis, Reactivity, and Applications
Introduction
3-Bromo-2-(methylthio)phenol is a trifunctional aromatic compound of significant interest to researchers and process chemists in the pharmaceutical and specialty chemical industries. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a methylthio ether on a benzene ring, offers a versatile platform for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for selective, sequential reactions, making it a valuable building block for creating novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the chemical properties of 3-Bromo-2-(methylthio)phenol, including its physicochemical characteristics, plausible synthetic routes, reactivity profile, and potential applications. As specific experimental data for this compound is limited in public literature, this document integrates established principles of organic chemistry with data from analogous structures to offer expert insights for research and development professionals.
Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 107724-66-3 | [1] |
| Molecular Formula | C₇H₇BrOS | [1] |
| Molecular Weight | 219.10 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from similar substituted phenols. |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, Ether, Ethyl Acetate), sparingly soluble in water. | Based on general properties of phenols and aryl halides. |
Synthesis and Manufacturing: A Plausible Approach
A direct and efficient synthesis of 3-Bromo-2-(methylthio)phenol is not extensively documented. However, a logical and plausible synthetic route involves the electrophilic bromination of the precursor, 2-(methylthio)phenol. The directing effects of the hydroxyl and methylthio groups are key to the rationale behind this proposed synthesis.
Causality Behind the Synthetic Strategy
The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution.[2][3][4] The methylthio (-SCH₃) group is also an activating, ortho, para-director. In 2-(methylthio)phenol, the positions ortho and para to the hydroxyl group are positions 3, 5, and the para position is 5. The positions ortho and para to the methylthio group are 3 and the para position is 5. Both groups, therefore, activate position 3 for electrophilic attack, making the regioselective synthesis of the 3-bromo isomer feasible.
Caption: Proposed synthesis of 3-Bromo-2-(methylthio)phenol via electrophilic bromination.
Experimental Protocol: Electrophilic Bromination
This protocol is a conceptual, self-validating system based on standard procedures for the bromination of activated phenols.[5]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 2-(methylthio)phenol in a suitable anhydrous solvent such as acetonitrile or dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve 1.05 equivalents of N-Bromosuccinimide (NBS) in the same solvent and add it dropwise to the stirred solution over 30 minutes. The use of NBS provides a mild source of electrophilic bromine, which can enhance selectivity and reduce the formation of polybrominated byproducts.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Transfer the mixture to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-2-(methylthio)phenol.
Chemical Reactivity and Profile
The reactivity of 3-Bromo-2-(methylthio)phenol is governed by its three functional groups, allowing for a diverse range of subsequent transformations.
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Phenolic Hydroxyl Group: The acidic proton can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. The hydroxyl group also strongly influences the electronic properties of the aromatic ring.
-
Aryl Bromide: The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon (e.g., Suzuki, Sonogashira, Heck couplings) or carbon-heteroatom bonds, providing access to a wide array of derivatives.[6] The bromine can also be converted to an organometallic species (e.g., Grignard or organolithium reagent) via metal-halogen exchange.
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Aryl Methyl Sulfide: The thioether moiety is susceptible to oxidation, typically with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding sulfoxide and subsequently the sulfone.[7] These oxidized derivatives have different electronic and steric properties, which can be exploited in further synthetic steps. The methylthio group is also relatively stable, making it a useful functional handle that can be carried through multiple synthetic steps.[8]
Caption: Reactivity map for 3-Bromo-2-(methylthio)phenol highlighting key transformations.
Potential Applications in Research and Drug Development
While specific applications for 3-Bromo-2-(methylthio)phenol are not widely reported, its structural motifs are present in many biologically active compounds. This suggests its potential as a valuable intermediate in medicinal chemistry.
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Scaffold for Bioactive Molecules: Organobromine compounds are prevalent in marine natural products and often exhibit significant biological activities.[9] The bromophenol unit can serve as a scaffold for developing antimicrobial, antioxidant, and enzyme-inhibiting agents.
-
Precursor for Thiophene-Containing Drugs: Thiophene and its derivatives are considered "privileged pharmacophores" in drug discovery, appearing in numerous marketed drugs.[10] The thiophenol moiety can be a precursor for constructing more complex sulfur-containing heterocyclic systems.
-
Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, 3-Bromo-2-(methylthio)phenol is an ideal candidate for fragment-based screening approaches in the discovery of new drug leads.
Spectroscopic Analysis (Predicted)
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¹H NMR: The spectrum would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet for the methylthio group (-SCH₃) would likely appear around 2.4-2.5 ppm, and a broad singlet for the hydroxyl proton (-OH) would be observed, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The spectrum should display seven unique carbon signals: six for the aromatic ring and one for the methyl carbon of the thioether.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretching of the aromatic ring and methyl group just above and below 3000 cm⁻¹, C=C stretching in the aromatic region (approx. 1450-1600 cm⁻¹), and C-Br stretching in the fingerprint region (typically below 700 cm⁻¹).
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 3-Bromo-2-(methylthio)phenol. However, based on the functional groups present, the following hazards should be anticipated:
-
Toxicity: Thiophenols and their derivatives are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Brominated phenols can be severe irritants to the skin, eyes, and respiratory system.
-
Stench: Many organosulfur compounds have a strong, unpleasant odor.
Recommended Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
-
Consult the MSDS for related compounds such as bromophenols and thiophenols for more detailed safety information.[11]
Conclusion
3-Bromo-2-(methylthio)phenol represents a promising, albeit under-documented, chemical intermediate. Its trifunctional nature provides a rich platform for synthetic chemists to explore a wide range of chemical transformations. By leveraging the distinct reactivity of the hydroxyl, bromo, and methylthio groups, researchers can strategically construct complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and reactivity, serving as a valuable resource for its future exploration and application.
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